molecular formula C20H23N3O5 B2837054 1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097862-18-3

1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2837054
CAS No.: 2097862-18-3
M. Wt: 385.42
InChI Key: CIACPWOLUMZJRC-UHFFFAOYSA-N
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Description

1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a piperidine ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The imidazolidine-2,4-dione core can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is unique due to its combination of a benzodioxole moiety with a piperidine ring and an imidazolidine-2,4-dione core. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

1-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c24-18(10-13-1-4-16-17(9-13)28-12-27-16)21-7-5-14(6-8-21)22-11-19(25)23(20(22)26)15-2-3-15/h1,4,9,14-15H,2-3,5-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIACPWOLUMZJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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